molecular formula C17H19N3O4 B2811393 4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 951959-13-0

4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No.: B2811393
CAS No.: 951959-13-0
M. Wt: 329.356
InChI Key: JSKZKDOWNQOBRV-UHFFFAOYSA-N
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Description

4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid is a complex organic compound that features an indole moiety, a piperazine ring, and a butanoic acid group. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the butanoic acid group via esterification or amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted indole compounds .

Scientific Research Applications

4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to multiple receptors with high affinity, modulating their activity and leading to various biological effects. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid is unique due to its combination of an indole moiety, a piperazine ring, and a butanoic acid group. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c21-15(5-6-16(22)23)19-7-9-20(10-8-19)17(24)14-11-12-3-1-2-4-13(12)18-14/h1-4,11,18H,5-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKZKDOWNQOBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)O)C(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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